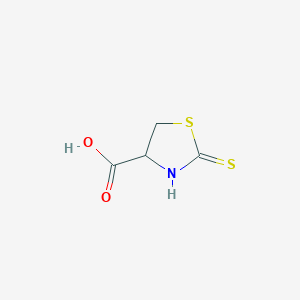

2-Thioxothiazolidine-4-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxothiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid with sulfur or sulfur-containing reagents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the thioxo group.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Thioxothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Aplicaciones Científicas De Investigación

Nutritional Biomarker

TTCA has been identified as a significant urinary biomarker for the intake of cruciferous vegetables, particularly those rich in glucosinolates. A study conducted with 50 participants demonstrated that urinary excretion of TTCA increased significantly after the consumption of broccoli beverages, indicating its utility in tracking dietary intake of these vegetables. The study found that approximately 87% of ingested TTCA was excreted after consuming glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in an even higher excretion rate of about 176% .

Methodology

The evaluation involved a randomized crossover clinical trial where participants consumed different types of broccoli-derived beverages over a period of 24 days. Urinary TTCA levels were measured using stable isotope dilution liquid chromatography high-resolution tandem mass spectrometry (LC-MS/MS). This method allowed for precise quantification of TTCA in urine and beverage powders, establishing its presence across various cruciferous vegetables .

Implications

The ability to measure TTCA levels provides researchers with a reliable method to assess cruciferous vegetable intake in both clinical trials and epidemiological studies. This could facilitate further research into the health benefits associated with these vegetables, which are known for their anti-carcinogenic properties due to the presence of isothiocyanates derived from glucosinolates .

Biochemical Properties and Mechanisms

TTCA is formed during the metabolism of isothiocyanates, which are produced when glucosinolates are hydrolyzed by the enzyme myrosinase found in cruciferous plants. Unlike other metabolites such as sulforaphane, TTCA does not activate Nrf2-mediated cytoprotective signaling pathways, which are crucial for cellular defense against oxidative stress and inflammation .

Metabolic Pathways

The metabolic pathway involving TTCA is significant because it highlights how dietary components can influence health through biochemical mechanisms. Understanding these pathways can lead to insights into how specific diets may reduce the risk of chronic diseases, including cancer .

Case Studies and Research Findings

Several studies have examined the role of TTCA in various contexts:

- Dietary Intake Assessment : Research indicates that TTCA can serve as an effective biomarker for assessing broccoli intake in diverse populations, thereby aiding nutritional epidemiology .

- Animal Studies : In animal models, elevated urinary TTCA levels were observed following administration of sulforaphane, reinforcing its role as a metabolite indicative of isothiocyanate consumption .

- Clinical Trials : Ongoing clinical trials continue to explore the implications of TTCA as a biomarker for dietary intake and its potential correlation with health outcomes related to cruciferous vegetable consumption .

Summary Table of Research Findings

Mecanismo De Acción

The mechanism of action of 2-Thioxothiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence metabolic pathways, and interact with cellular components to exert its effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparación Con Compuestos Similares

- 2-Oxothiazolidine-4-carboxylic acid

- Thiazolidine-2-carboxylic acid

- 4-Thiazolidinecarboxylic acid

Comparison: 2-Thioxothiazolidine-4-carboxylic acid is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. For instance, 2-Oxothiazolidine-4-carboxylic acid lacks the thioxo group and exhibits different reactivity and applications .

Actividad Biológica

2-Thioxothiazolidine-4-carboxylic acid (TTCA), also known as (4R)-5-carboxythiazolidine-2-thione, is a secondary metabolite primarily derived from the metabolism of isothiocyanates found in cruciferous vegetables. This compound has garnered attention for its potential biological activities and applications, particularly as a biomarker for dietary intake and its implications for health.

TTCA is classified as an organonitrogen and organooxygen compound, functionally related to alpha-amino acids. Its molecular formula is CHNOS, indicating the presence of both sulfur and nitrogen, which are characteristic of thiazolidine derivatives. The compound exists in various forms and can be detected in several food sources, including certain meats and cruciferous vegetables like broccoli and cabbage .

1. Metabolism and Biomarker Utility

TTCA is formed during the metabolism of isothiocyanates, which are abundant in cruciferous vegetables. A study demonstrated that urinary levels of TTCA significantly increase following the consumption of glucoraphanin-rich and sulforaphane-rich beverages, indicating its potential as a biomarker for cruciferous vegetable intake . In a clinical trial involving 50 participants, TTCA excretion was measured after consuming these beverages, revealing that approximately 87% of ingested TTCA was excreted when consuming glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in about 176% excretion .

2. Health Implications

The biological functions of TTCA extend beyond mere metabolic byproducts. While it serves as a reliable biomarker for dietary assessment, its role in health promotion is still under investigation. Notably, TTCA does not activate Nrf2-mediated cytoprotective signaling, which is a pathway often associated with antioxidant responses . This suggests that while TTCA may indicate vegetable intake, its direct protective effects against oxidative stress or other health benefits remain uncertain.

Case Studies

Case Study 1: Clinical Trial on Biomarker Utility

- Objective: Evaluate TTCA as a urinary biomarker for cruciferous vegetable intake.

- Methodology: Participants consumed either glucoraphanin-rich or sulforaphane-rich beverages over a controlled period.

- Findings: Significant increases in urinary TTCA were observed post-consumption, confirming its potential utility in dietary assessments .

Case Study 2: Animal Model Study

- Objective: Assess the pharmacokinetics of TTCA in rats administered methyl isothiocyanate.

- Findings: Elevated urinary levels of TTCA were noted, supporting the hypothesis that TTCA formation results from isothiocyanate biotransformation .

Comparative Analysis of Biological Activity

| Parameter | Glucoraphanin-Rich Beverage | Sulforaphane-Rich Beverage |

|---|---|---|

| Urinary Excretion (%) | ~87% | ~176% |

| Effect on Nrf2 Signaling | No effect | No effect |

Research Findings

Recent studies have highlighted the need for larger epidemiological studies to further validate TTCA's role as a dietary biomarker. Additionally, ongoing research aims to elucidate the specific mechanisms through which TTCA may influence health outcomes or disease prevention.

Propiedades

IUPAC Name |

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943223 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20933-67-9, 98169-56-3 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raphanusamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.